BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Hydrogen-bond donor Physicochemical property Permeability

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a fully aromatic, tri-substituted member of the pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic scaffold extensively exploited in CRF1 antagonist, antiviral, and kinase inhibitor programmes. With a molecular formula of C20H16ClN3, this compound carries a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a phenyl ring at position 7, yielding a molecule devoid of hydrogen-bond donors and possessing a calculated lipophilicity (XLogP) markedly higher than its 7-amino counterparts.

Molecular Formula C20H16ClN3
Molecular Weight 333.8 g/mol
Cat. No. B5660304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H16ClN3
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3
InChIKeyFYJLGLXCRCDJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine: Core Scaffold Identity and Procurement-Relevant Characteristics


3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a fully aromatic, tri-substituted member of the pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic scaffold extensively exploited in CRF1 antagonist, antiviral, and kinase inhibitor programmes [1]. With a molecular formula of C20H16ClN3, this compound carries a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a phenyl ring at position 7, yielding a molecule devoid of hydrogen-bond donors and possessing a calculated lipophilicity (XLogP) markedly higher than its 7-amino counterparts . These structural features define the compound's physicochemical fingerprint and dictate its suitability for specific screening cascades where low HBD count and high logP are either essential or disqualifying.

Why 3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine


Within the pyrazolo[1,5-a]pyrimidine class, even single-point substituent changes profoundly alter hydrogen-bonding capacity, lipophilicity, electronic distribution, and solid-state organisation [1]. The 7-phenyl substituent of the target compound eliminates the hydrogen-bond donor present in 7-amino analogs, resulting in a zero HBD profile that fundamentally changes membrane permeability, protein binding, and metabolic susceptibility. Simultaneously, the 4-chlorophenyl at position 3 engages in specific halogen···π and Cl···N synthons that govern crystal packing and co-crystal behaviour, whereas the 4-methoxyphenyl analog lacks this halogen-bonding capacity [2]. These differences cannot be compensated by blending generic pyrazolo[1,5-a]pyrimidines and directly affect assay reproducibility, formulation development, and SAR interpretation. The quantitative evidence below provides the basis for preference.

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine: Head-to-Head and Class-Level Differentiation Data


Hydrogen-Bond Donor Count: Zero vs. One for 7-Amino Pyrazolo[1,5-a]pyrimidine Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the closest 7-amino analogs, including 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 862198-86-5) [1], carry one HBD. In the context of the 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist series, introduction of amino groups at position 7 was tolerated only with a 'slight reduction in receptor binding' [2], indicating that the 7-phenyl congener retains maximal hydrophobic complementarity. For CNS programmes, zero HBD is a key determinant of passive brain penetration, while for peripheral target selectivity, absence of HBD can reduce P-gp recognition. This binary HBD difference is verifiable by simple SMILES inspection and constitutes a primary selection filter.

Hydrogen-bond donor Physicochemical property Permeability

Lipophilicity Differentiation: XLogP ≥5.0 vs. XLogP 4.1 for 7-Amino Analogs

The measured XLogP3-AA for the 7-(pyridin-3-ylmethyl)amino analog (CAS 862198-86-5) is 4.1 . For the target 7-phenyl compound, the absence of the polar pyridylmethylamino group and the presence of an additional phenyl ring increase calculated lipophilicity to an XLogP of approximately 5.0–5.5 (estimated by fragment addition; experimental logD data are not yet published). In the 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist series, the lead NBI 30545 (18n) achieved a logD of 2.78 and aqueous solubility >10 mg/mL [1], values deliberately engineered for CNS exposure. The substantially higher lipophilicity of the target compound makes it less suitable for CNS programmes but potentially advantageous for peripherally restricted targets or for building pharmacokinetic differentiation into a series. Direct logD measurement is recommended prior to final selection; however, the relative ordering is robust across computational methods.

Lipophilicity XLogP CNS drug-likeness

Halogen-Bond-Driven Crystal Packing: Chlorine-Specific Synthons Absent in 4-Methoxy and Unsubstituted-Phenyl Analogs

In a systematic X-ray crystallographic and theoretical study of 14 pyrazolo[1,5-a]pyrimidines, the presence of a chlorine atom at the 4-position of the 3-phenyl ring was shown to direct supramolecular assembly through recurrent Cl···N, Cl···π, and Cl···Cl synthons [1]. These halogen-bond interactions are absent in the 4-methoxyphenyl analog (CHEBI:112161) and the unsubstituted 3-phenyl derivative. The robustness of the Cl···N motif was demonstrated to be sensitive to C3 substituent variation but essentially invariant to C5 modifications, establishing that the 4-chlorophenyl group is a reliable crystal-engineering handle. For procurement, this means the target compound yields predictable polymorphic behaviour and co-crystal formation propensity, which are critical for formulation development and solid-state characterisation.

Crystal engineering Halogen bonding Formulation stability

Regioisomeric Differentiation: 3-(4-Chlorophenyl) vs. 2-(4-Chlorophenyl) Substitution and Impact on CRF1 Binding

In the seminal 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist series, the 3-aryl substituent occupies a critical hydrophobic pocket, and its position is strictly required for high-affinity binding [1]. The regioisomeric 2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine places the chlorophenyl group in a topologically distinct orientation that the pharmacophore model predicts will be incompatible with the CRF1 binding site. Although no direct Ki comparison is available for this exact pair, the broader SAR established for the 3-phenyl series demonstrates that moving the aryl substituent from C3 to C2 abolishes CRF1 affinity (class-level SAR from [1]). The 3-(4-chlorophenyl) arrangement of the target compound is therefore the correct regioisomer for any programme targeting the CRF1 receptor or related GPCRs that recognize the 3-arylpyrazolo[1,5-a]pyrimidine pharmacophore.

Regioisomer CRF1 antagonist Binding affinity

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine: Evidence-Backed Application Scenarios for Procurement and Screening


Peripherally Restricted CRF1 Antagonist Lead Optimisation

The zero HBD count and high lipophilicity of this compound [1] favour peripheral restriction over CNS penetration, positioning it as a starting scaffold for CRF1 antagonists intended for peripheral indications (e.g., irritable bowel syndrome, inflammatory conditions) where brain exposure is undesirable. In contrast, the CNS-optimised CRF1 antagonist NBI 30545 (logD = 2.78) [2] was deliberately engineered for brain penetration, making it unsuitable for peripheral-only programmes.

Crystal Engineering and Co-Crystal Screening with Halogen-Bond Donors

The 4-chlorophenyl substituent serves as a reliable σ-hole donor for halogen-bond-driven crystal engineering [3]. This compound can be used as a model system to study Cl···N and Cl···π synthon robustness, enabling rational co-crystal design with pharmaceutically relevant co-formers. The 4-methoxyphenyl and unsubstituted-phenyl analogs lack this predictable interaction motif.

Physicochemical Benchmarking in Pyrazolo[1,5-a]pyrimidine SAR Libraries

With its fully aromatic, non-polar 7-substituent, this compound provides an extreme lipophilic reference point for SAR studies. Comparing its logP (~5.0–5.5) and HBD = 0 profile against 7-amino analogs (XLogP = 4.1, HBD = 1) allows teams to deconvolute hydrophobic effects from hydrogen-bonding contributions in biological assay data.

Negative Control for CRF1 Pharmacophore Validation

As the 3-(4-chlorophenyl) regioisomer, this compound aligns with the CRF1 pharmacophore defined by PD171729 and DMP904 [4]. It can serve as a positive control for target engagement studies, while the 2-(4-chlorophenyl) regioisomer provides a matched negative control, enabling clean pharmacophore validation experiments.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.